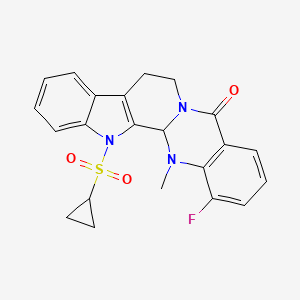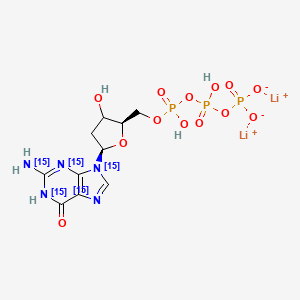
Twik-1/trek-1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Twik-1/trek-1-IN-3 is a compound known for its inhibitory effects on the TWIK-related potassium channel, specifically the TREK-1 channel. This compound is significant in the field of neuroscience due to its potential antidepressant properties and its role in modulating neuronal excitability .
Méthodes De Préparation
The synthesis of Twik-1/trek-1-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional group modification: Various functional groups are introduced to the core structure to enhance its activity and selectivity towards the TREK-1 channel.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Twik-1/trek-1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule using reagents like halogens or alkyl groups under specific conditions.
Applications De Recherche Scientifique
Twik-1/trek-1-IN-3 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the role of TREK-1 channels in neuronal excitability and neuroprotection.
Pharmacology: The compound is investigated for its potential antidepressant effects and its ability to modulate pain and anesthesia.
Cell Biology: Researchers use it to understand the mechanisms of ion channel regulation and their impact on cellular functions.
Mécanisme D'action
The mechanism of action of Twik-1/trek-1-IN-3 involves its binding to the TREK-1 channel, inhibiting its activity. This inhibition leads to a decrease in potassium ion flow, which in turn affects the membrane potential and neuronal excitability. The compound interacts with specific molecular targets and pathways, including the modulation of intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Twik-1/trek-1-IN-3 is unique in its high selectivity and potency towards the TREK-1 channel compared to other similar compounds. Some similar compounds include:
Fluoxetine: Known for its antidepressant effects, but with a different mechanism of action.
IstTx: A peptide that also inhibits the TREK-1 channel but with different binding characteristics and efficacy
This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in treating depression and other neurological disorders.
Propriétés
Formule moléculaire |
C19H27F3N2O2 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2S)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H27F3N2O2/c20-19(21,22)15-3-5-18(6-4-15)26-14-17(25)13-23-11-7-16(8-12-23)24-9-1-2-10-24/h3-6,16-17,25H,1-2,7-14H2/t17-/m0/s1 |
Clé InChI |
CGWZNOCWGMKTOS-KRWDZBQOSA-N |
SMILES isomérique |
C1CCN(C1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)


![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)



![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
